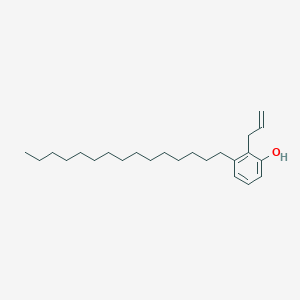
3-Pentadecyl-2-(prop-2-EN-1-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentadecyl-2-(prop-2-EN-1-YL)phenol is an organic compound with the molecular formula C({21})H({36})O It is a phenolic compound characterized by a long alkyl chain and an allyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentadecyl-2-(prop-2-EN-1-YL)phenol typically involves the alkylation of phenol with a long-chain alkyl halide, followed by the introduction of the allyl group. One common method is:
Alkylation of Phenol: Phenol is reacted with 1-bromopentadecane in the presence of a base such as potassium carbonate (K(_2)CO(_3)) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 100-120°C) to facilitate the formation of 3-pentadecylphenol.
Allylation: The resulting 3-pentadecylphenol is then subjected to allylation using allyl bromide in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF). The reaction is conducted at room temperature to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Pentadecyl-2-(prop-2-EN-1-YL)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The allyl group can be reduced to form saturated derivatives.
Substitution: The phenolic hydrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones or hydroquinones.
Reduction: Formation of 3-pentadecyl-2-propylphenol.
Substitution: Formation of various alkylated or acylated derivatives.
Scientific Research Applications
3-Pentadecyl-2-(prop-2-EN-1-YL)phenol has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and polymers.
Mechanism of Action
The mechanism of action of 3-Pentadecyl-2-(prop-2-EN-1-YL)phenol involves its interaction with various molecular targets:
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Antioxidant Activity: Scavenges free radicals and inhibits oxidative stress pathways.
Anti-inflammatory Activity: Modulates inflammatory signaling pathways and reduces the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
3-Pentadecylphenol: Lacks the allyl group, making it less reactive in certain chemical reactions.
2-Allylphenol: Contains an allyl group but lacks the long alkyl chain, affecting its hydrophobicity and biological activity.
4-Allyl-2-methoxyphenol (Eugenol): Similar structure but with a methoxy group, leading to different chemical and biological properties.
Uniqueness
3-Pentadecyl-2-(prop-2-EN-1-YL)phenol is unique due to the combination of a long alkyl chain and an allyl group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
149247-22-3 |
|---|---|
Molecular Formula |
C24H40O |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
3-pentadecyl-2-prop-2-enylphenol |
InChI |
InChI=1S/C24H40O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-19-22-20-17-21-24(25)23(22)18-4-2/h4,17,20-21,25H,2-3,5-16,18-19H2,1H3 |
InChI Key |
PBEKSWSGCTWMDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)-](/img/structure/B14273934.png)
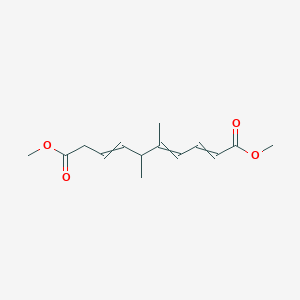
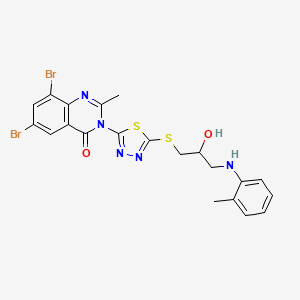
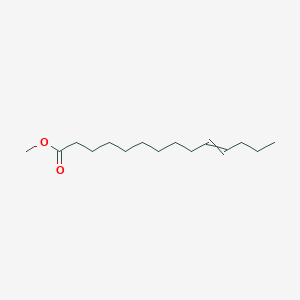
![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)
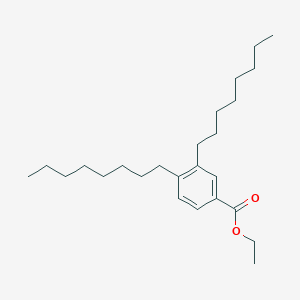
![N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide](/img/structure/B14273969.png)
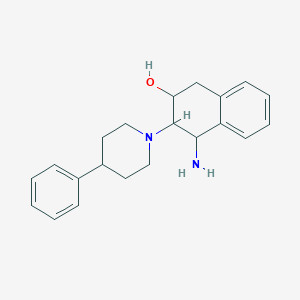
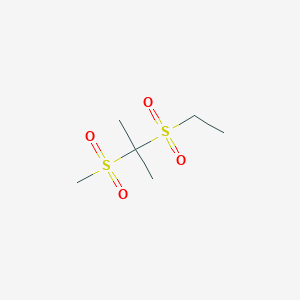
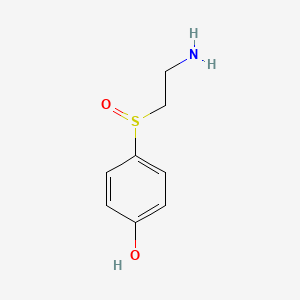
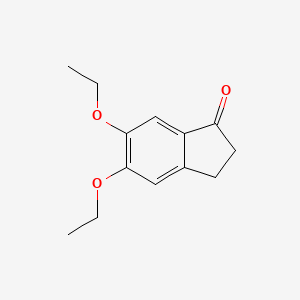
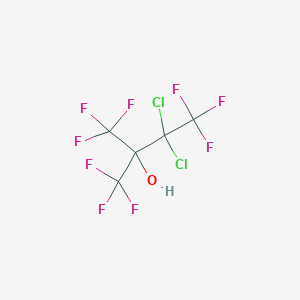
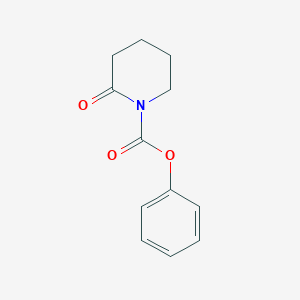
![4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate](/img/structure/B14274002.png)
